1-(2-Bromo-6-methoxypyridin-4-YL)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrNO2 |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(2-bromo-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
InChI Key |
DCBUGFWFHSPBSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)Br)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 2 Bromo 6 Methoxypyridin 4 Yl Ethanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis and Signal Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methyl protons of the methoxy (B1213986) group, and the methyl protons of the acetyl group. The chemical shifts of the two aromatic protons on the pyridine ring would be influenced by the positions of the bromo, methoxy, and acetyl substituents. The methoxy group protons would appear as a singlet, typically in the range of 3.8-4.0 ppm. The acetyl group's methyl protons would also present as a singlet, expected to be further downfield due to the electron-withdrawing effect of the carbonyl group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the region of 190-200 ppm. The carbon atoms of the pyridine ring would appear in the aromatic region of the spectrum, with their specific shifts determined by the electronic effects of the substituents. The carbon attached to the bromine atom would be shifted upfield due to the heavy atom effect. The carbon of the methoxy group and the acetyl methyl carbon would appear at the most upfield positions in the spectrum.
A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts is presented below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H3/H5 | ~7.0-8.0 (d) | ~110-125 |
| Pyridine-H5/H3 | ~7.0-8.0 (d) | ~110-125 |
| -OCH₃ | ~3.9 (s) | ~55 |
| -C(O)CH₃ | ~2.6 (s) | ~26 |
| Pyridine-C2 | - | ~150 (C-Br) |
| Pyridine-C4 | - | ~145 (C-Ac) |
| Pyridine-C6 | - | ~165 (C-OMe) |
| -C (O)CH₃ | - | ~195 |
Note: These are predicted values and may differ from experimental results. 'd' denotes a doublet and 's' denotes a singlet.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For 1-(2-Bromo-6-methoxypyridin-4-YL)ethanone, this would primarily show the correlation between the two aromatic protons on the pyridine ring, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated carbons in the pyridine ring and the methyl groups of the methoxy and acetyl functions.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the substituted carbons of the pyridine ring. For instance, correlations would be expected between the acetyl protons and the carbonyl carbon, as well as between the aromatic protons and the substituted ring carbons.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1680-1700 cm⁻¹. The C-O stretching vibrations of the methoxy group would likely appear as strong bands in the region of 1250-1000 cm⁻¹. The aromatic C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the methyl groups would be found around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretching vibration typically appears in the lower frequency region of the spectrum, often below 600 cm⁻¹.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. While the C=O stretching band is also observable in the Raman spectrum, it is often weaker than in the IR spectrum. Conversely, the aromatic ring vibrations and the C-Br stretching vibration are typically strong and well-defined in the Raman spectrum, making it a valuable tool for characterizing the pyridine skeleton and the halogen substituent.
A summary of the expected vibrational bands is provided in the table below.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected FT-Raman Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretching | 1680-1700 (Strong) | 1680-1700 (Moderate) |
| C-O (Methoxy) | Stretching | 1250-1000 (Strong) | 1250-1000 (Weak) |
| Aromatic C=C/C=N | Stretching | 1600-1400 (Moderate) | 1600-1400 (Strong) |
| Aromatic C-H | Stretching | 3100-3000 (Weak) | 3100-3000 (Moderate) |
| Aliphatic C-H | Stretching | 3000-2850 (Moderate) | 3000-2850 (Moderate) |
| C-Br | Stretching | < 600 (Moderate) | < 600 (Strong) |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
Fragmentation of the molecular ion would likely involve the loss of the acetyl group (CH₃CO) or the methoxy group (OCH₃). Cleavage of the bromine atom could also occur. Analysis of these fragment ions would further confirm the structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with high precision (typically to four or more decimal places), which allows for the calculation of a unique molecular formula. For this compound, techniques such as Electrospray Ionization (ESI) combined with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap are employed. nih.govresearchgate.net
The process involves ionizing the sample and measuring the mass-to-charge ratio (m/z) of the resulting molecular ion. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). A close match between the experimental and calculated values confirms the elemental composition of the compound. nih.gov For instance, the HRMS data for a related multi-substituted pyridine derivative, C₃₁H₃₉ClN₃S, showed a calculated m/z of 520.2555 for the [M+H]⁺ ion, with the found value being 520.2556, confirming its formula. nih.gov
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |
| C₈H₈BrNO₂ | [M+H]⁺ | 229.98113 |
| C₈H₈BrNO₂ | [M+Na]⁺ | 251.96307 |
| C₈H₈BrNO₂ | [M+K]⁺ | 267.93701 |
Data derived from predicted values for the specified compound. uni.lu
Fragmentation Pattern Analysis for Structural Confirmation
In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, as in Electron Ionization (EI) or Collision-Induced Dissociation (CID), it breaks apart into smaller, characteristic fragment ions. youtube.comlibretexts.org The pattern of these fragments serves as a molecular fingerprint, helping to confirm the connectivity of atoms within the molecule. libretexts.orgchemguide.co.uk
For this compound, several key fragmentation pathways can be predicted based on the functional groups present:
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent methyl group is likely to break, resulting in the loss of a methyl radical (•CH₃, 15 Da) and the formation of a stable acylium ion. libretexts.orgmiamioh.edu Similarly, cleavage of the bond between the carbonyl group and the pyridine ring can occur.
Loss of CO: The resulting acylium ion can further lose a molecule of carbon monoxide (CO, 28 Da).
Cleavage of Substituents: Fragmentation can also involve the loss of the bromo group (•Br, 79/81 Da) or the methoxy group (•OCH₃, 31 Da) from the pyridine ring.
The relative abundance of these fragments, particularly the most stable ion which forms the base peak, provides strong evidence for the proposed structure. youtube.comchemguide.co.uk
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion Structure | m/z (for ⁷⁹Br) | Proposed Origin |
| [C₈H₈BrNO₂]⁺• | 229 | Molecular Ion (M⁺•) |
| [C₇H₅BrNO]⁺ | 214 | Loss of •CH₃ (M - 15) |
| [C₇H₈NO₂]⁺ | 150 | Loss of •Br (M - 79) |
| [C₆H₅Br]⁺• | 156 | Loss of CO from [C₇H₅BrO]⁺ |
| [CH₃CO]⁺ | 43 | Acetyl Cation |
Data represents a theoretical fragmentation pattern based on established chemical principles. libretexts.orgmiamioh.edu
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the absorption bands observed correspond primarily to π→π* and n→π* transitions. orientjchem.orgaip.org
π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring and the carbonyl group.
n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. researchgate.net
The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the pyridine ring. nih.gov The electron-withdrawing acetyl group and bromo atom, along with the electron-donating methoxy group, will influence the energy of the molecular orbitals, causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyridine. Solvent polarity can also affect the position of these transitions; n→π* transitions typically exhibit a hypsochromic (blue) shift in polar solvents, while π→π* transitions may show a bathochromic (red) shift. orientjchem.orgaip.org
Table 3: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Range (nm) | Description |
| π→π | 200 - 280 | High-intensity band associated with the aromatic pyridine system. |
| n→π | 270 - 350 | Low-intensity band, often observed as a shoulder, from N and O lone pairs. |
Data based on typical values for substituted pyridines and aromatic ketones. orientjchem.orgnih.gov
X-ray Diffraction Crystallography
Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry
For this compound, obtaining suitable single crystals would allow for the precise measurement of the pyridine ring geometry, the orientation of the acetyl and methoxy substituents, and the C-Br bond length. The crystallographic data would include the unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group. researchgate.net This information serves as the gold standard for structural elucidation.
Table 4: Representative Crystallographic Data for a Substituted Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.8333 (6) |
| b (Å) | 12.8151 (6) |
| c (Å) | 17.1798 (8) |
| α (°) | 90 |
| β (°) | 74.147 (4) |
| γ (°) | 90 |
| Volume (ų) | 2280.0 (2) |
| Z | 4 |
Data from a representative crystal structure of a complex substituted heterocyclic compound to illustrate typical parameters. researchgate.netnih.gov
Crystal Packing Analysis and Intermolecular Interactions
Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions, which are critical for determining the physical properties of the solid state. nih.gov For this compound, several types of non-covalent interactions are expected to dictate the supramolecular architecture. rsc.org
These interactions can include:
Hydrogen Bonds: Weak C–H···O hydrogen bonds between the aromatic or methyl protons and the carbonyl or methoxy oxygen atoms of neighboring molecules are likely to be present. nih.gov
Halogen Bonding: The bromine atom can act as a Lewis acidic site and interact with Lewis basic sites like the carbonyl oxygen or pyridine nitrogen (C–Br···O/N).
π–π Stacking: The planar pyridine rings may stack in an offset face-to-face arrangement, contributing to crystal stability. nih.gov
Analysis of these interactions provides a deeper understanding of the solid-state behavior and properties of the compound. rsc.org
Reactivity and Synthetic Transformations of 1 2 Bromo 6 Methoxypyridin 4 Yl Ethanone
Reactivity at the Bromo-Substituent
The bromine atom at the C-2 position of the pyridine (B92270) ring is a focal point for a variety of synthetic transformations. Its reactivity is significantly influenced by the electron-deficient nature of the pyridine ring, which is further modulated by the acetyl and methoxy (B1213986) groups. This position is particularly amenable to transition-metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The carbon-bromine bond in 1-(2-Bromo-6-methoxypyridin-4-yl)ethanone serves as a versatile handle for the formation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. nih.gov
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds or introducing alkyl and vinyl groups by reacting an organohalide with a boronic acid or ester. nih.gov While direct examples for this compound are not prevalent in readily available literature, the reactivity of similar 2-bromopyridine (B144113) systems is well-documented. libretexts.org The reaction of 2-bromopyridines with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Pd(OAc)₂, and a base. libretexts.org The electron-deficient nature of the pyridine ring, enhanced by the C-4 acetyl group, facilitates the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is typically the rate-determining step. nih.gov A variety of 2-aryl-substituted pyridine derivatives have been successfully synthesized using this method. libretexts.org
Heck Reaction: The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, offering excellent control over stereoselectivity. organic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. organic-chemistry.org The utility of this reaction has been demonstrated on substrates analogous to the title compound. For instance, 3-bromo-5-methoxypyridine (B189597) readily undergoes the Mizoroki-Heck reaction with fluorous alkenes. researchgate.net Similarly, the reaction of 2-bromo-6-methoxy-naphthalene with ethylene (B1197577) is a key step in the industrial synthesis of Naproxen. researchgate.net These examples suggest that this compound would be a suitable substrate for Heck couplings, reacting with various alkenes to introduce a substituted vinyl group at the 2-position.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. youtube.com This reaction is conducted under mild conditions and is invaluable for synthesizing arylalkynes and conjugated enynes. researchgate.netyoutube.com The reactivity of aryl halides in Sonogashira couplings follows the trend I > Br > Cl. youtube.com While aryl bromides often require heating, the reaction is generally high-yielding. youtube.com Given the successful application of Sonogashira couplings to a wide range of bromo-substituted heterocycles, it is a viable method for the alkynylation of this compound.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromopyridine Systems This table is illustrative, based on reactions of similar substrates, to predict the behavior of this compound.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Expected Product at C-2 |
|---|---|---|---|---|
| Suzuki | Arylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃, Cs₂CO₃ | Aryl group |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N, NaOAc | Substituted vinyl group |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine (B6355638) | Alkynyl group |
Nucleophilic Substitution Reactions with Various Nucleophiles
Aryl halides with electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). libretexts.orgchemistrysteps.com In this compound, the pyridine nitrogen atom acts as a powerful electron-withdrawing group, significantly lowering the electron density at the ortho (C-2 and C-6) and para (C-4) positions. This intrinsic property, augmented by the electron-withdrawing acetyl group at C-4, makes the C-2 position, where the bromine is located, highly susceptible to attack by nucleophiles.
The generally accepted mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon bearing the bromine, forming a negatively charged tetrahedral intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com This intermediate is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the C-4 acetyl group. In the second step, the leaving group (bromide anion) is expelled, and the aromaticity of the ring is restored. youtube.com
A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines. chemistrysteps.com For instance, reactions with thiols are used to create probes for detecting these analytes in complex matrices via aromatic substitution. acs.org For pyridinium (B92312) ions, the reactivity of 2-halo substituents (F, Cl, Br, I) with piperidine was found to be roughly similar, which differs from the typical "element effect" seen in other activated aryl halides where fluoride (B91410) is most reactive. nih.gov This suggests that the C-Br bond in the title compound is sufficiently labile for substitution by various strong nucleophiles.
Metal-Halogen Exchange and Subsequent Electrophilic Quenching
Metal-halogen exchange is a fundamental reaction that converts an organic halide into an organometallic species, which can then be trapped with an electrophile. wikipedia.org This transformation is particularly useful for bromo-substituted pyridines. The reaction of this compound with a strong organolithium reagent, such as n-butyllithium or t-butyllithium, typically at low temperatures, can facilitate a bromine-lithium exchange. wikipedia.orgtcnj.edu This generates a highly reactive 2-lithiopyridine intermediate.
This lithiated species can then react with a wide array of electrophiles. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup would produce a carboxylic acid, and reaction with an alkyl halide could introduce an alkyl group. The presence of the methoxy group can accelerate the exchange through a chelation effect. wikipedia.org
Alternatively, Grignard reagents can be prepared. The use of isopropylmagnesium chloride (a Knochel-Hauser base) can effect a bromine-magnesium exchange, forming a more functional-group-tolerant pyridylmagnesium species. wikipedia.orgnih.gov This organometallic intermediate can then be used in subsequent cross-coupling reactions or quenched with electrophiles. Studies on 2-bromo-4-methoxypyridine (B110594) have shown that such metal-halogen exchanges are efficient for creating new functionalized pyridines. researchgate.net
Reactivity at the Methoxy-Substituent
The methoxy group at the C-6 position is generally less reactive than the bromo substituent. However, it plays a significant electronic role and can be a site for specific chemical transformations, most notably demethylation.
Potential for Demethylation Reactions
The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often requiring harsh conditions. thieme-connect.comwikipedia.org However, methoxypyridines can be demethylated chemoselectively under milder conditions compared to their benzene (B151609) analogues (anisoles). thieme-connect.comthieme-connect.com This enhanced reactivity is due to the electron-deficient nature of the pyridine ring, which makes the ether oxygen more susceptible to nucleophilic attack on the methyl group. thieme-connect.com
A particularly effective method for this transformation is the use of L-selectride (lithium tri-sec-butylborohydride) in a solvent like THF at reflux. thieme-connect.comelsevierpure.com This reagent has been shown to selectively demethylate methoxypyridines in the presence of anisoles. thieme-connect.com The protocol works well for methoxy groups at the 2-, 3-, or 4-positions of the pyridine ring and tolerates other functional groups, including halogens like chlorine. thieme-connect.com Therefore, treating this compound with L-selectride would be expected to selectively cleave the C-6 methoxy group, yielding the corresponding 6-hydroxypyridin-2-one tautomer, 1-(2-Bromo-6-oxo-1,6-dihydropyridin-4-yl)ethanone, without affecting the bromo or acetyl functionalities. Other reagents like boron tribromide (BBr₃) are also commonly used for demethylation but may be less selective. wikipedia.orgthieme-connect.com
Table 2: Demethylation of the Methoxy Group
| Reagent | Solvent | Conditions | Expected Product |
|---|---|---|---|
| L-Selectride | THF | Reflux | 1-(2-Bromo-6-oxo-1,6-dihydropyridin-4-yl)ethanone |
| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to RT | 1-(2-Bromo-6-oxo-1,6-dihydropyridin-4-yl)ethanone |
Electronic Influence on Pyridine Ring Reactivity
Methoxy Group (C-6): The methoxy group is an electron-donating group (EDG) through its positive mesomeric effect (+M), which donates lone-pair electron density into the ring. This effect is partially offset by its electron-withdrawing negative inductive effect (-I) due to the oxygen's electronegativity. Generally, the +M effect dominates, increasing electron density, particularly at the ortho (C-5) and para (C-3) positions relative to itself.
Acetyl Group (C-4): The acetyl group is a strong electron-withdrawing group (EWG) through both a negative mesomeric effect (-M) and a negative inductive effect (-I). It significantly deactivates the ring by pulling electron density out of the π-system.
The combination of these effects creates a distinct electronic landscape. The powerful electron-withdrawing nature of the pyridine nitrogen and the C-4 acetyl group makes the ring electron-deficient and activates the C-2 and C-6 positions for nucleophilic attack. The electron-donating methoxy group at C-6 somewhat counteracts this deactivation but also directs electrophilic attack (if such a reaction were to occur under forcing conditions) to the C-3 and C-5 positions. This push-pull electronic arrangement is key to understanding the molecule's stability and its regioselective reactivity in various synthetic transformations.
Reactivity of the Ethanone (B97240) Moiety
The ethanone group, an acetyl functional group, attached to the pyridine ring at the C4 position, is a key site for various chemical transformations. The reactivity of this group is modulated by the electronic effects of the bromo and methoxy substituents on the pyridine ring.
The methyl group of the ethanone moiety is susceptible to halogenation at the alpha-position under both acidic and basic conditions. This reaction introduces a new reactive handle for further synthetic modifications.
Under acidic conditions, the reaction proceeds through an enol intermediate. The rate-determining step is the formation of this enol, which then rapidly reacts with a halogen. chemicalbook.com This method typically results in monohalogenation. libretexts.org For instance, the acid-catalyzed bromination of acetophenone (B1666503) yields a monobrominated product. libretexts.org A common method for alpha-bromination involves the use of cupric bromide in a solvent like ethyl acetate, as demonstrated in the synthesis of 2-bromo-1-(4-methoxyphenyl)ethanone from 4-methoxyacetophenone. nih.govresearchgate.net
In contrast, base-promoted alpha-halogenation occurs via an enolate intermediate. The introduction of the first halogen atom increases the acidity of the remaining alpha-protons, often leading to polyhalogenation. libretexts.org For methyl ketones, this can lead to the haloform reaction.
Table 1: General Conditions for Alpha-Halogenation of Ketones
| Catalyst Type | Reagents | Typical Product | Reference |
|---|---|---|---|
| Acid | Br₂, Acetic Acid | Monohalogenated Ketone | libretexts.org |
| Acid | CuBr₂, Ethyl Acetate | Monobrominated Ketone | nih.govresearchgate.net |
This table presents generalized data for ketones and not specifically for this compound.
The carbonyl group of the ethanone moiety can undergo a variety of transformations, providing access to a diverse range of derivatives.
Reduction: The ketone can be reduced to the corresponding secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, typically in a protic solvent like methanol (B129727) or ethanol. masterorganicchemistry.combldpharm.com It reduces aldehydes and ketones to alcohols but does not typically affect less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.combldpharm.com The reduction of a ketone with NaBH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon. masterorganicchemistry.com For example, 3-acetylpyridine (B27631) can be reduced to 1-(3-pyridyl)ethanol using sodium borohydride.
Oxidation: While the ketone functional group is generally resistant to further oxidation under mild conditions, strong oxidizing agents can cleave the carbon-carbon bond adjacent to the carbonyl group. However, a more common oxidative transformation involving the ethanone moiety is the Baeyer-Villiger oxidation, where a peroxy acid is used to convert the ketone into an ester.
Condensation: The alpha-protons of the ethanone group are acidic enough to participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aldehyde in the presence of a base to form an α,β-unsaturated ketone. This reaction expands the carbon skeleton and introduces new functionalities.
While the primary reactivity of the ethanone moiety involves ionic pathways, the potential for participation in radical reactions exists, although it is less common. The pyridine ring itself can influence radical processes. Specific studies on the participation of this compound in radical addition reactions have not been identified in the surveyed literature.
Regioselectivity and Chemoselectivity in Multi-Functionalized Pyridine Reactions
The presence of multiple functional groups on the pyridine ring of this compound raises important questions of regioselectivity and chemoselectivity in its reactions. The positions on the pyridine ring (C2, C3, C5) and the different functional groups (bromo, methoxy, acetyl) will exhibit differential reactivity.
In nucleophilic aromatic substitution reactions, the bromo and methoxy groups can act as leaving groups. The relative reactivity of different leaving groups on a pyridine ring often follows the trend I > Br ≥ OTf > OSO₂F > Cl. nih.gov This suggests that the bromo group at the C2 position would be more susceptible to displacement than the methoxy group at C6 under many conditions. For instance, in Suzuki cross-coupling reactions of polysubstituted pyridines, the reactivity order of leaving groups has been established, allowing for selective functionalization. nih.govnih.gov
The electronic nature of the substituents also plays a crucial role. The methoxy group is an electron-donating group, while the bromo and acetyl groups are electron-withdrawing. These electronic effects, in combination with the inherent electron-deficient nature of the pyridine ring, will direct the outcome of various reactions. For example, in electrophilic aromatic substitution, the positions on the ring will have different levels of activation or deactivation.
Chemoselectivity is also a key consideration. For example, in a reduction reaction using a mild reducing agent like NaBH₄, the ketone is expected to be reduced selectively over the bromo and methoxy groups, and without affecting the aromaticity of the pyridine ring. masterorganicchemistry.combldpharm.com
Table 2: Predicted Reactivity Sites in this compound
| Reaction Type | Most Probable Reactive Site | Rationale |
|---|---|---|
| Nucleophilic Aromatic Substitution | C2-Br | Bromine is a good leaving group, and the C2 position is activated by the ring nitrogen. |
| Ketone Reduction | C=O of the ethanone | Ketones are readily reduced by mild reducing agents like NaBH₄. |
This table is based on general principles of organic reactivity and may not reflect the outcome of all possible reaction conditions.
Mechanistic Insights into Key Reaction Pathways
Understanding the mechanisms of the reactions of this compound is crucial for predicting and controlling its chemical behavior.
The mechanism of alpha-halogenation under acidic conditions involves the initial protonation of the carbonyl oxygen, followed by tautomerization to form a nucleophilic enol. This enol then attacks the halogen in an electrophilic addition step, followed by deprotonation to yield the alpha-halogenated product. chemicalbook.comlibretexts.org
The reduction of the ketone by sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ species to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is then protonated by the solvent (e.g., methanol or ethanol) during workup to give the final alcohol product. masterorganicchemistry.com
Nucleophilic aromatic substitution reactions on the pyridine ring are expected to proceed via an addition-elimination mechanism (SₙAr). A nucleophile attacks the electron-deficient pyridine ring at a carbon bearing a leaving group (in this case, the C2-Br or C6-OMe). This forms a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine nitrogen. The subsequent departure of the leaving group restores the aromaticity of the ring.
Computational and Theoretical Investigations of 1 2 Bromo 6 Methoxypyridin 4 Yl Ethanone
Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are at the forefront of computational chemistry for studying molecular systems. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule, from which a wide range of properties can be derived.
Molecular Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For 1-(2-bromo-6-methoxypyridin-4-yl)ethanone, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
The presence of the methoxy (B1213986) and ethanone (B97240) side chains introduces rotational flexibility, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. For instance, the orientation of the methoxy group relative to the pyridine (B92270) ring and the rotation of the acetyl group are key conformational variables. In related compounds like 2-bromo-3-hydroxy-6-methylpyridine, crystal structure analysis has shown slight displacements of substituent atoms from the mean plane of the pyridine ring nih.govresearchgate.net. Similar deviations would be expected for this compound.
Computational methods like DFT, often with basis sets such as 6-311++G(d,p), are employed to perform these calculations nih.gov. The relative energies of different conformers can be calculated to determine their population at a given temperature.
Table 1: Illustrative Conformational Analysis Data for a Substituted Pyridine Derivative (Note: This table is illustrative and not based on experimental data for this compound)
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A | 0° | 1.5 | 10 |
| B | 180° | 0.0 | 90 |
Electronic Structure Properties (e.g., Frontier Molecular Orbitals, Charge Distribution)
Understanding the electronic structure of a molecule is crucial for predicting its reactivity. DFT calculations can provide detailed information about the distribution of electrons within the molecule.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region of the molecule most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. In pyridine derivatives, the distribution of these orbitals is heavily influenced by the nature and position of substituents rsc.org. For this compound, the electron-withdrawing bromo and acetyl groups and the electron-donating methoxy group will significantly affect the energies and localizations of the HOMO and LUMO. Studies on similar brominated aromatic compounds have shown that the HOMO and LUMO can have significant π character, with electron density distributed across the aromatic system nih.govresearchgate.net.
Charge Distribution: The distribution of partial charges on the atoms of a molecule can be calculated to identify electrophilic and nucleophilic sites. In this compound, the carbonyl carbon of the ethanone group is expected to have a significant positive partial charge, making it a primary site for nucleophilic attack. The nitrogen atom in the pyridine ring, being highly electronegative, will have a negative partial charge.
Table 2: Illustrative Calculated Electronic Properties for a Substituted Pyridine (Note: This table is illustrative and not based on experimental data for this compound)
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Vibrational Frequency Analysis and Spectroscopic Property Prediction
Vibrational frequency analysis is a standard computational procedure that provides information about the vibrational modes of a molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a synthesized compound. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds.
For this compound, characteristic vibrational frequencies would include the C=O stretch of the ketone, the C-Br stretch, C-O stretches of the methoxy group, and various vibrations of the pyridine ring. Theoretical studies on pyridine and its derivatives have established assignments for many of these vibrational modes cdnsciencepub.comproquest.comresearchgate.net. DFT calculations can predict these frequencies with a reasonable degree of accuracy, although scaling factors are often applied to improve agreement with experimental data nih.govnih.gov.
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile.
By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Identifying the structure and energy of the transition state is crucial for understanding the reaction kinetics. For nucleophilic substitution on bromopyridines, the reaction can proceed through different mechanisms, and computational analysis can help to distinguish between them researchgate.netyoutube.comfiveable.menih.gov.
Molecular Dynamics Simulations for Conformational Space Exploration
While quantum chemical calculations are excellent for studying the properties of a single molecule or a small number of conformers, molecular dynamics (MD) simulations are better suited for exploring the full conformational space of a flexible molecule over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of its dynamic behavior.
For this compound, an MD simulation could reveal the preferred orientations of the substituent groups and the timescales of conformational changes. This is particularly important for understanding how the molecule might interact with a biological target or a solvent environment. Reactive force fields (ReaxFF) can be used in MD simulations to model chemical reactions, such as the pyrolysis or combustion of pyridine derivatives researchgate.net.
Derivation of Structure-Reactivity Relationships from Computational Data
By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and structural properties, it is possible to derive structure-reactivity relationships. For example, one could investigate how replacing the bromo substituent with other halogens, or altering the position of the methoxy group, affects the reactivity of the molecule.
These relationships can be quantified through the calculation of various chemical descriptors, such as ionization potential, electron affinity, and electrophilicity index, which are derived from the HOMO and LUMO energies researchgate.net. This information is invaluable for the rational design of new molecules with desired properties, for instance, in the development of new pharmaceutical agents or materials.
Academic and Synthetic Applications of 1 2 Bromo 6 Methoxypyridin 4 Yl Ethanone As a Chemical Building Block
Precursor in the Synthesis of Novel Heterocyclic Scaffolds
Currently, publicly available scientific literature does not provide diverse examples of 1-(2-Bromo-6-methoxypyridin-4-yl)ethanone being used as a precursor for a wide array of novel heterocyclic scaffolds. Its primary documented application is in the synthesis of highly substituted pyridine (B92270) derivatives. General methods for creating substituted pyridines often involve cascade reactions, such as the copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates, followed by electrocyclization and oxidation. nih.govorganic-chemistry.org Another efficient method for producing multi-substituted pyridines is the cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles. rsc.org While these methods are used for pyridine synthesis, specific examples detailing the use of this compound in these broader synthetic strategies are not extensively reported in academic research.
Utility in the Construction of Advanced Organic Intermediates
The principal application of this compound is as a key intermediate in the synthesis of complex organic molecules targeted for pharmaceutical use. Its utility is prominently demonstrated in the preparation of orexin (B13118510) receptor antagonists, which are investigated for the treatment of sleep disorders.
In this context, the compound serves as a foundational building block. For instance, it is used in the synthesis of substituted (2-oxo-1,2-dihydropyridin-4-yl)biphenyl-2-carboxylic acid amides. The synthetic pathway involves the transformation of this compound into a more complex pyridine derivative, which is then further elaborated to yield the final active pharmaceutical ingredient.
A key reaction step often involves a Suzuki coupling reaction at the bromine-substituted position to introduce an aryl group. The acetyl group can be a site for further modifications or can be a precursor to other functional groups.
Table 1: Exemplary Use of this compound in Pharmaceutical Synthesis
| Intermediate | Target Compound Class | Therapeutic Area |
| This compound | Substituted (2-oxo-1,2-dihydropyridin-4-yl)biphenyl-2-carboxylic acid amides | Orexin Receptor Antagonists (e.g., for sleep disorders) |
| This compound | Substituted Pyridine Derivatives | Therapeutic Agents |
Development of New Synthetic Methodologies Leveraging its Multi-Functional Nature
There is a lack of specific research in the currently available literature focusing on the development of new synthetic methodologies that leverage the unique multi-functional nature of this compound. The existing documented syntheses that utilize this compound employ well-established reactions such as cross-coupling and nucleophilic substitution. youtube.com The strategic functionalization of pyridines often relies on either the inherent electron-deficient nature of the ring, which can be modified by substituents, or through metalation to generate nucleophilic intermediates. youtube.comyoutube.com However, studies detailing novel synthetic strategies centered specifically around this compound are not prevalent.
Application in Ligand Design for Coordination Chemistry and Catalysis
At present, there is no available information in scientific literature or patents that describes the application of this compound in the design of ligands for coordination chemistry or catalysis. While pyridine-based structures are common motifs in ligands for transition metal complexes, the specific use of this compound for such purposes has not been documented.
Future Research Directions and Emerging Trends in Halogenated Pyridine Chemistry
Novel Catalytic Approaches for Highly Selective Transformations
The quest for highly selective and efficient methods to functionalize pyridine (B92270) rings is a major driver of innovation in synthetic chemistry. Traditional methods for the halogenation of pyridines often require harsh reaction conditions and can lead to mixtures of regioisomers. nih.govchemrxiv.orgyoutube.com Consequently, novel catalytic approaches are being developed to overcome these limitations.
Recent advancements have seen the rise of transition metal-catalyzed reactions that enable site-selective C-H functionalization, offering a more direct and atom-economical approach to modifying the pyridine scaffold. snnu.edu.cn For instance, iridium-catalyzed C-H borylation has emerged as a powerful tool for the meta-selective functionalization of pyridines. snnu.edu.cn Similarly, photocatalysis is enabling site-selective acylations of pyridinium (B92312) salts, providing access to valuable C2- and C4-acylated pyridines. acs.org
The dearomatization of pyridines represents another frontier, allowing for the synthesis of complex, three-dimensional structures from flat aromatic precursors. mdpi.comnih.gov Catalytic stereoselective dearomatization reactions are particularly valuable for generating chiral piperidines and other saturated azaheterocycles, which are prevalent in many biologically active molecules. mdpi.com
Table 1: Examples of Novel Catalytic Transformations of Pyridines
| Transformation | Catalyst System | Selectivity | Reference |
|---|---|---|---|
| meta-C-H Borylation | Iridium-based catalysts | High meta-selectivity | snnu.edu.cn |
| C2/C4-Acylation | Visible-light photoredox catalysis | Switchable C2/C4 selectivity | acs.org |
| Enantioselective Dearomatization | Chiral copper(I) complexes | High enantioselectivity | researchgate.net |
Sustainable and Green Chemistry Methodologies in Pyridine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to pyridine derivatives. rasayanjournal.co.innih.govbiosynce.com The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in the preparation of pyridine derivatives. nih.gov Multicomponent reactions (MCRs) are another key strategy, allowing for the construction of complex molecules in a single step from three or more starting materials, which enhances efficiency and reduces waste. rasayanjournal.co.inresearchgate.net
The use of environmentally friendly solvents, or even solvent-free conditions, is a major focus. rasayanjournal.co.inresearchgate.net Mechanochemical methods, where mechanical force is used to drive chemical reactions, offer a solvent-free alternative to traditional solution-phase synthesis. acs.org Furthermore, the development of recyclable catalysts is crucial for sustainable chemical production. nih.gov
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
Beyond traditional functionalization, researchers are exploring unconventional transformations that manipulate the pyridine ring in novel ways. One such approach is skeletal editing, which involves the targeted replacement of atoms within the aromatic ring. rsc.org A recently reported pyridine-to-benzene transformation via nitrogen-to-carbon skeletal editing allows for the installation of a variety of functional groups. rsc.org
Ring-opening and ring-closing sequences are also being employed to achieve selective functionalization. mountainscholar.orgnih.govchemrxiv.org For example, pyridines can be temporarily converted into acyclic Zincke imine intermediates, which undergo highly regioselective halogenation before the pyridine ring is reformed. nih.govchemrxiv.org This strategy provides access to 3-halopyridines that are difficult to obtain through conventional methods. nih.govchemrxiv.org The halogen dance reaction, a base-catalyzed halogen migration, is another intriguing transformation being explored in heterocyclic systems. researchgate.net
Integration of Advanced Computational and Experimental Methodologies for Rational Design
The synergy between computational modeling and experimental work is accelerating the discovery and optimization of reactions and molecules. nih.govresearchgate.netmdpi.com Computational chemistry provides valuable insights into reaction mechanisms, helps to predict the outcomes of reactions, and aids in the rational design of catalysts and new molecules with desired properties. nih.govresearchgate.netresearchgate.net
For instance, computational studies have been used to understand the mechanism of phosphine-dis-placement reactions for the selective halogenation of pyridines, revealing that C-halogen bond formation occurs via an SNAr pathway and that phosphine (B1218219) elimination is the rate-determining step. nih.govresearchgate.net In drug discovery, computational tools are employed to predict the physicochemical properties, bioactivity, and toxicity of new pyridine-based drug candidates, guiding the synthesis of the most promising compounds. nih.govmdpi.com This integrated approach minimizes the trial-and-error nature of traditional chemical research and facilitates a more targeted and efficient discovery process. nih.govscilit.com
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| 1-(2-Bromo-6-methoxypyridin-4-yl)ethanone |
| 3-halopyridines |
| C2- and C4-acylated pyridines |
| piperidines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
